5,13-Dimethylhentriacontane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the alkylation of hentriacontane with methyl chloride (CH₃Cl) under controlled conditions.
Grignard Reaction: Another approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a suitable precursor of hentriacontane.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,13-Dimethylhentriacontane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
5,13-Dimethylhentriacontane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,13-Dimethylhentriacontane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability . In chemical reactions, its reactivity is influenced by the presence of the methyl groups, which can affect the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Hentriacontane: A straight-chain alkane with the formula C₃₁H₆₄.
3,11-Dimethylhentriacontane: Another branched alkane with methyl groups at the 3rd and 11th positions.
5,15-Dimethylhentriacontane: A similar compound with methyl groups at the 5th and 15th positions.
Uniqueness
5,13-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This unique structure can affect its reactivity, making it a valuable compound for studying the effects of branching in alkanes .
Properties
CAS No. |
81469-17-2 |
---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5,13-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-25-30-33(4)31-27-24-21-23-26-29-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI Key |
OTFOVDRHOHVWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCC |
Origin of Product |
United States |
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